molecular formula C11H15BrN2 B8758390 1-(4-Bromophenyl)piperidin-4-amine

1-(4-Bromophenyl)piperidin-4-amine

Cat. No.: B8758390
M. Wt: 255.15 g/mol
InChI Key: MSRULTHBAHWIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)piperidin-4-amine is a 4-aminopiperidine derivative characterized by a bromophenyl substituent at the 1-position of the piperidine ring. Its molecular formula is C₁₁H₁₅BrN₂, with a molar mass of 255.15 g/mol and a predicted density of 1.389 g/cm³ . The compound exhibits a pKa of 10.03, indicating moderate basicity, and a boiling point of 358.5°C under standard conditions . The bromine atom at the para position of the phenyl ring contributes to its electronic and steric properties, making it a key structural feature for biological and chemical applications.

Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

1-(4-bromophenyl)piperidin-4-amine

InChI

InChI=1S/C11H15BrN2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2

InChI Key

MSRULTHBAHWIAW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

1-(4-Chlorophenyl)piperidin-4-amine

  • Molecular Formula : C₁₁H₁₅ClN₂
  • Key Differences : The chloro substituent reduces molecular weight (228.73 g/mol) compared to the bromo analogue.
  • Impact : The smaller size and lower electronegativity of chlorine vs. bromine may alter binding affinity in biological targets. For example, in antiplasmodium studies, chlorophenyl derivatives showed reduced hemozoin inhibition compared to bromophenyl analogues due to weaker halogen bonding interactions .
  • Spectral Data : NMR studies of 1-(4-chlorobenzyl)piperidin-4-amine (CAS 78471-44-0) reveal aromatic proton signals at δ 7.32–7.28 ppm (4H) and δ 7.13 ppm (2H), distinct from bromophenyl derivatives due to differences in electronic shielding .

1-(3-Bromophenyl)piperidin-4-amine Derivatives

  • Example : 1-(3-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1380088-13-0)
  • Structural Variation : Incorporation of a pyrazolo-pyrimidine core instead of piperidine.
  • Activity : Demonstrated potent kinase inhibition in preclinical studies, attributed to the planar heterocyclic system enhancing π-π stacking with enzyme active sites .

Analogues with Modified Piperidine Substituents

1-Benzylpiperidin-4-amine (CAS 50541-93-0)

  • Molecular Formula : C₁₂H₁₈N₂
  • Key Differences : A benzyl group replaces the bromophenyl moiety.
  • Biological Relevance : Exhibits lower selectivity for serotonin receptors compared to bromophenyl derivatives, as the benzyl group lacks the electron-withdrawing effect of bromine, reducing receptor-binding efficiency .
  • Synthesis Yield : 83% for (S)-1-benzyl-N-(1-phenylethyl)piperidin-4-amine (2g), higher than bromophenyl analogues due to less steric hindrance during reductive amination .

1-(4-Methoxyphenethyl)piperidin-4-amine

  • Application : Used in astemizole (AST) analogues for antimalarial research.
  • Modification : The methoxy group enhances solubility but reduces metabolic stability compared to halogenated derivatives .

Complex Derivatives with Additional Functional Groups

1-(5-Azanyl-4H-1,2,4-triazol-3-yl)-N-[2-(4-bromophenyl)ethyl]-N-(2-methylpropyl)piperidin-4-amine

  • Structure : Combines a triazole ring and a 4-bromophenethyl chain.
  • Activity : In silico studies showed superior binding to β₂-adrenergic receptors (ΔG = -9.2 kcal/mol) compared to salmeterol, a standard antiasthmatic drug, due to synergistic effects of the bromophenyl and triazole groups .

N-[2-(4-Bromophenyl)ethyl]-N-(2-methoxyethyl)-1-(1,3-thiazol-2-yl)piperidin-4-amine

  • Molecular Formula : C₁₉H₂₆BrN₃OS
  • Features : Thiazole ring introduces hydrogen-bonding capacity.
  • Pharmacokinetics : Predicted logP = 3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Formula Molar Mass (g/mol) logP pKa Key Substituent
1-(4-Bromophenyl)piperidin-4-amine C₁₁H₁₅BrN₂ 255.15 2.8 10.03 4-Bromophenyl
1-(4-Chlorophenyl)piperidin-4-amine C₁₁H₁₅ClN₂ 224.73 2.5 9.8 4-Chlorophenyl
1-Benzylpiperidin-4-amine C₁₂H₁₈N₂ 190.29 2.1 9.5 Benzyl
1-(3-Bromophenyl)-pyrazolo-pyrimidin-4-amine C₁₅H₁₀BrN₅ 364.18 3.2 7.9 3-Bromophenyl, pyrazolo-pyrimidine

Key Research Findings

Halogen Effects : Bromophenyl derivatives generally exhibit stronger receptor binding than chlorophenyl analogues due to bromine’s polarizability and van der Waals interactions .

Synthetic Efficiency : Bulky substituents (e.g., tert-butyl in 3c) reduce reductive amination yields (58%) compared to smaller groups (e.g., benzyl: 83%) .

Structural Hybrids : Incorporation of heterocycles (e.g., thiazole, triazole) enhances target selectivity but may increase metabolic instability .

Preparation Methods

Buchwald-Hartwig Amination for Direct Coupling

The ACS publication discusses palladium-catalyzed couplings for pyrrolopyrimidine-piperidine hybrids . Adapting this, a Buchwald-Hartwig amination could directly couple 4-aminopiperidine with 4-bromobenzene.

Proposed Conditions

  • Catalyst : Pd₂(dba)₃/Xantphos

  • Base : Cs₂CO₃

  • Solvent : Toluene or dioxane

  • Temperature : 100–110°C

This method would bypass multi-step sequences but requires optimization to avoid competing side reactions.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Methods

MethodAdvantagesLimitations
NAS + FunctionalizationHigh yields (85–90%), scalableMulti-step, requires harsh conditions
Reductive AminationDirect amine introductionNitration step risky, moderate yields
Buchwald-HartwigSingle-step couplingExpensive catalysts, sensitivity

Mechanistic Considerations and Optimization

The NAS mechanism in CN112645902A involves deprotonation of piperidine by a strong base, generating a piperidinide ion that attacks bromobenzene . Steric hindrance from tert-butoxide enhances selectivity for para-substitution. For bromination, tetra-n-butylammonium tetraphenylborate stabilizes the transition state, facilitating electrophilic aromatic substitution .

Critical Parameters for Bromination

  • Solvent Polarity : Dichloromethane enhances electrophilicity of brominating agents.

  • Catalyst Loading : 0.02–0.15 eq. of tetra-n-butylammonium tetraphenylborate optimizes yield .

Challenges in 4-Amine Functionalization

Introducing the amine at the 4-position poses regioselectivity challenges. Competing reactions at other positions or over-reduction during nitro group reduction require careful control. The PMC study’s use of anhydrous K₂CO₃ in DMF for N-alkylation suggests that similar conditions could protect the amine during subsequent steps .

Q & A

Q. What are the established synthetic routes for 1-(4-Bromophenyl)piperidin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-bromophenylmagnesium bromide with a protected piperidin-4-amine precursor, followed by deprotection . Key factors include:

  • Catalyst choice: Transition metals (e.g., Pd for cross-couplings) or acids (e.g., HCl for deprotection) .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF improves Grignard reactivity .
  • Temperature control: Higher temperatures (80–100°C) accelerate coupling but may increase side products.
    Purity is validated via HPLC (e.g., reverse-phase C18 columns with acetonitrile/water mobile phases) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks to aromatic protons (δ 7.3–7.6 ppm for bromophenyl) and piperidine protons (δ 1.5–3.0 ppm). Coupling constants confirm stereochemistry .
  • Mass Spectrometry (MS): ESI-MS identifies the molecular ion [M+H]⁺ (expected m/z ~255 for C₁₁H₁₅BrN₂) .
  • HPLC: Retention times under isocratic conditions (e.g., 60% MeCN, 0.1% H₃PO₄) assess purity .
  • X-ray Crystallography: Resolves 3D structure using SHELX programs (e.g., SHELXL for refinement) .

Q. How is this compound utilized as a building block in medicinal chemistry?

Methodological Answer: The bromophenyl group enables:

  • Cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl moieties for drug candidates .
  • Pharmacophore modification: Piperidine amines act as bioisosteres for improving solubility or receptor binding .
    Example: Analogues like 1-(4-methoxyphenethyl)piperidin-4-amine show activity in CNS-targeting studies .

Advanced Research Questions

Q. How can DFT calculations elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • Geometric Optimization: Use B3LYP/6-311+G(d,p) to model reactant/product geometries and transition states .
  • Frontier Molecular Orbital (FMO) Analysis: Identify electron-rich (HOMO) sites (e.g., piperidine nitrogen) for nucleophilic attack .
  • Potential Energy Surfaces (PES): Map energy barriers for catalytic steps (e.g., oxidation by permanganate/Ru³⁺ systems) .
  • Solvent Effects: Include PCM models to simulate aqueous/organic environments .

Q. What strategies resolve contradictions in catalytic oxidation studies of piperidine derivatives like this compound?

Methodological Answer: Discrepancies in reaction rates or product distributions may arise from:

  • Catalyst loading: Ru³⁺ vs. MnO₄⁻ alters oxidation pathways (e.g., N-oxide vs. ring-opening products) .
  • pH dependence: Acidic conditions favor protonation of the amine, reducing reactivity .
  • Kinetic Isotope Effects (KIE): Deuterium labeling (e.g., D₂O) distinguishes hydrogen abstraction steps .
    Validate via in situ FTIR to monitor intermediate species .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for biological targets?

Methodological Answer:

  • Substitution Patterns: Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance receptor affinity .
  • Piperidine Ring Modifications: Methylation at C3/C5 alters conformational flexibility, impacting binding to σ receptors .
  • Pharmacokinetic Profiling: Assess LogP (e.g., 1.86 for a methoxy analogue ) to balance solubility and membrane permeability.
    In vitro assays (e.g., enzyme inhibition, cell viability) validate SAR hypotheses .

Q. What analytical challenges arise in detecting trace impurities of this compound, and how are they addressed?

Methodological Answer:

  • Impurity Profiling: Use LC-MS/MS with MRM modes to detect brominated byproducts (e.g., diastereomers from incomplete stereocontrol) .
  • Column Selection: HILIC columns improve separation of polar degradation products .
  • Quantitative NMR (qNMR): Integrate impurity peaks against internal standards (e.g., TMSP) for <0.1% detection .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects: Bromine’s electronegativity activates the aryl ring for Pd-catalyzed couplings (e.g., Suzuki with boronic acids) .
  • Steric Hindrance: Para-substitution minimizes steric clashes, favoring high yields (~70–90%) compared to ortho/meta analogues .
  • Catalyst Systems: Pd(PPh₃)₄ or XPhos ligands enhance reactivity for bulky substrates .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of this compound under acidic conditions?

Methodological Answer:

  • Variable Stability: Some studies report decomposition (e.g., N-Boc deprotection ), while others note stability in mild acids (pH 4–6 ).
  • Root Cause: Impurities (e.g., residual metals from synthesis) may catalyze degradation.
  • Resolution: Conduct accelerated stability studies (40°C/75% RH) with HPLC-UV monitoring. Use chelating agents (e.g., EDTA) to suppress metal-mediated reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.